molecular formula C17H17N3OS B2832364 2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-77-0

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2832364
CAS No.: 896333-77-0
M. Wt: 311.4
InChI Key: MRVCJOOOZBJQKB-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a 2,5-dimethylphenyl group and a methylsulfanyl substituent.

Preparation Methods

The synthesis of 2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the Methylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a suitable thiol is reacted with a halogenated precursor.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activity.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into molecular mechanisms.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((2,5-dimethylbenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with similar compounds such as:

    2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one: This compound has a similar structure but with a different position of the methyl group.

    Other Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives: These compounds share the core structure but have different substituents, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-4-5-13(3)14(8-11)10-22-16-18-15-9-12(2)6-7-20(15)17(21)19-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVCJOOOZBJQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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